4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related fluorobenzoyl compounds often involves multi-step processes, including cyclization, acylation, and substitution reactions, to introduce specific functional groups and achieve the desired molecular architecture. For example, synthetic routes to fluorinated benzothiazoles include Jacobsen cyclization and modifications for the synthesis of pure samples of target compounds, demonstrating the complexity and specificity required in synthesizing such molecules (Hutchinson et al., 2001).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to the compound , has been characterized using various spectroscopic techniques, such as NMR, FT-IR, and X-ray crystallography. These analyses reveal detailed information on the molecular conformation, bond lengths, angles, and overall geometry, which are crucial for understanding the compound's reactivity and properties. For instance, X-ray crystallography has provided insights into the planar and twisted conformations of similar molecules, highlighting the importance of structural analysis in understanding chemical behavior (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of fluorobenzoyl compounds, including potential reactions with nucleophiles and electrophiles, plays a significant role in their chemical properties. These compounds may undergo nucleophilic substitution reactions, cyclization, and other transformations that affect their chemical behavior and potential applications. The synthesis and reactivity of enaminones linked to various heterocyclic compounds demonstrate the versatility and reactivity of these molecules (Raslan & Omran, 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are essential for understanding the behavior of chemical compounds. Techniques like thermal analysis and DFT studies provide valuable data on the stability, solubility, and other physical characteristics that influence the compound's application and handling (Kumara et al., 2018).
properties
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3S2/c1-13-11-20(28(26-13)22-24-18-10-5-15(23)12-19(18)32-22)25-21(29)14-3-8-17(9-4-14)33(30,31)27(2)16-6-7-16/h3-5,8-12,16H,6-7H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOLAHCWNQYVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide |
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